2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
説明
This compound features a quinazolin-4(3H)-one core substituted with a bromine atom at position 6. Quinazolinone derivatives are known for diverse pharmacological applications, including anti-inflammatory, antimicrobial, and kinase inhibitory properties .
特性
CAS番号 |
853318-79-3 |
|---|---|
分子式 |
C19H18BrN3O2 |
分子量 |
400.3 g/mol |
IUPAC名 |
2-(6-bromo-4-oxoquinazolin-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-3-13-6-4-5-12(2)18(13)22-17(24)10-23-11-21-16-8-7-14(20)9-15(16)19(23)25/h4-9,11H,3,10H2,1-2H3,(H,22,24) |
InChIキー |
JNURUSXLHPGFQC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br)C |
製品の起源 |
United States |
生物活性
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic compound belonging to the quinazolinone family, characterized by a bicyclic structure that includes a fused benzene and pyrimidine-like ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C19H18BrN3O2
- Molecular Weight : Approximately 396.24 g/mol
- CAS Number : 853318-79-3
The presence of a bromo substituent at the 6-position and an acetamide group enhances its lipophilicity, which may contribute to its biological activity.
Research indicates that compounds within the quinazolinone family, including 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide, may interact with specific enzymes or receptors in target cells. The exact biological mechanisms for this compound are still under investigation, but it is hypothesized to exhibit various pharmacological activities, including:
- Antitumor Activity : Similar compounds have shown promise as antitumor agents by inhibiting cancer cell proliferation.
- Antimicrobial Properties : Quinazolinones are known for their antibacterial and antifungal activities.
- Enzyme Inhibition : Potential as inhibitors of carbonic anhydrase (CA) isoforms, which are relevant in treating conditions like glaucoma and cancer.
Structure-Activity Relationship (SAR)
The structure of 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide suggests that modifications in its structure can significantly influence its biological activity. A comparative analysis of similar compounds reveals that the presence of bromo and ethyl groups enhances lipophilicity and potentially increases biological efficacy.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(4-Oxoquinazolin-3(4H)-yl)-N-(phenyl)acetamide | Lacks bromo and ethyl substituents | Basic quinazolinone structure |
| 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide | Contains chloro instead of bromo | Potentially different reactivity |
| 2-(6-Bromoquinazoline) | Simpler structure without oxo group | May exhibit different biological activities |
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of quinazolinone derivatives indicated that certain structural modifications could enhance antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives similar to 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide demonstrated minimum inhibitory concentration (MIC) values ranging from 5.64 to 156.47 µM against different bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antitumor Potential
The antitumor potential of quinazolinone derivatives has been explored in various studies. For example, compounds with similar scaffolds showed significant inhibition of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of specific substituents like bromine was reported to enhance the cytotoxic effects on tumor cells.
Enzyme Inhibition Studies
Recent research has focused on the inhibitory action of quinazolinone derivatives on carbonic anhydrase isoforms, which play crucial roles in physiological processes and disease states. The findings suggest that modifications in the quinazolinone structure can lead to selective inhibition of specific CA isoforms, indicating a pathway for developing targeted therapies .
類似化合物との比較
Structural Modifications and Physicochemical Properties
The following table highlights key structural differences and properties of similar compounds:
Key Observations:
- Halogen Substitution : Bromine (main compound) vs. chlorine () alters electronegativity and van der Waals interactions. Bromine’s larger size may enhance target binding in hydrophobic pockets .
- Phenyl Group Modifications: The 2-ethyl-6-methylphenyl group (main compound) balances lipophilicity and steric effects.
- Core Structure Variations: Replacement of quinazolinone with thienopyrimidine () introduces sulfur, altering electronic properties and possibly target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
